molecular formula C₂₀H₃₀N₂O₉ B1146693 N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine CAS No. 170929-44-9

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine

Katalognummer B1146693
CAS-Nummer: 170929-44-9
Molekulargewicht: 442.46
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine, also known as N6-(1-deoxy-D-fructosyl)-L-lysine, is a novel amino acid derivative that has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound is a derivative of lysine, an essential amino acid, and is synthesized by the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. N6-(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.

Wirkmechanismus

The mechanism of action of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is not fully understood. However, it is believed that this compound exerts its biological effects by binding to the active sites of enzymes and proteins, thus inhibiting their activity. In particular, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to bind to the active sites of cyclooxygenase-2 (COX-2) and other enzymes, thus inhibiting their activity and reducing the production of pro-inflammatory molecules. In addition, this compound has been found to bind to the active sites of cancer cells, thus inducing apoptosis.
Biochemical and Physiological Effects
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biochemical and physiological effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), thus reducing the production of pro-inflammatory molecules. In addition, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. Furthermore, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess anti-oxidant, anti-inflammatory, and anti-microbial properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not commercially available, and must be synthesized in the laboratory.

Zukünftige Richtungen

Future research on N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine should focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in drug delivery systems and therapeutic agents. In addition, further studies should be conducted to investigate the compound’s potential as an anti-cancer agent, as well as its ability to modulate the activity of

Synthesemethoden

The synthesis of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine can be achieved through a two-step reaction involving the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. In the first step, 1-deoxy-D-fructos-1-yl chloride is reacted with N2-[(phenylmethoxy)carbonyl]-L-lysine in aqueous solution at room temperature, resulting in the formation of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine. In the second step, the N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": [ "Step 1: Protection of L-lysine amino group by treatment with Boc2O in CH2Cl2", "Step 2: Coupling of the protected L-lysine derivative with (phenylmethoxy)carbonyl chloride in the presence of DIPEA and DMF", "Step 3: Deprotection of Boc group by treatment with TFA in DCM", "Step 4: Glycosylation of the resulting N-Boc-L-lysine derivative with 1-deoxy-D-fructose in the presence of TMSOTf and DCM", "Step 5: Removal of the (phenylmethoxy)carbonyl protecting group by treatment with TFA in DCM", "Step 6: Purification of the resulting compound by HPLC" ], "Starting Materials": [ "L-lysine", "Boc2O", "CH2Cl2", "(phenylmethoxy)carbonyl chloride", "DIPEA", "DMF", "TFA", "1-deoxy-D-fructose", "TMSOTf", "DCM" ], "Reaction": [ { "Step 1": "L-lysine + Boc2O + CH2Cl2 → N-Boc-L-lysine" }, { "Step 2": "N-Boc-L-lysine + (phenylmethoxy)carbonyl chloride + DIPEA + DMF → N-Boc-N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 3": "N-Boc-N-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 4": "N-(phenylmethoxy)carbonyl-L-lysine + 1-deoxy-D-fructose + TMSOTf + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 5": "N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine" }, { "Step 6": "N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine + HPLC purification → N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-lysine" } ] }

CAS-Nummer

170929-44-9

Molekularformel

C₂₀H₃₀N₂O₉

Molekulargewicht

442.46

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.